molecular formula C19H19N7O3 B6578751 N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1173071-40-3

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B6578751
CAS No.: 1173071-40-3
M. Wt: 393.4 g/mol
InChI Key: GVIONLOSGPEYIM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15493749 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F5607-0211 is the Cyclin-dependent kinase 1 (CDK1) . CDK1 plays a crucial role in cell division and is essential for the G2/M phase transition of the cell cycle.

Mode of Action

F5607-0211 acts as an inhibitor of CDK1 . By binding to CDK1, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression at the G2/M transition. This leads to an arrest of cell division and can result in cell death in rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME) . These properties greatly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-19(23-14-1-2-15-16(9-14)29-13-28-15)25-7-5-24(6-8-25)17-10-18(22-11-21-17)26-4-3-20-12-26/h1-4,9-12H,5-8,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIONLOSGPEYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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